molecular formula C21H21ClN2O5 B2505774 (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 2173632-51-2

(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No. B2505774
CAS RN: 2173632-51-2
M. Wt: 416.86
InChI Key: JUJDQGMCVKGPJY-UHFFFAOYSA-N
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Description

The compound "(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" is a complex molecule that appears to be related to a family of cyano-containing enamide derivatives. These compounds have been studied for their unique molecular interactions and structural characteristics. The papers provided offer insights into similar compounds, which can help us infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of lithium salts of ethyl cyanoacetate with various reagents to introduce different substituents on the aromatic ring. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . This method suggests that the synthesis of the compound might also involve similar strategies, where the appropriate lithium salt is reacted with a reagent that introduces the 3-chloro-4-hydroxy-5-methoxyphenyl and 3,4-dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a cyano group and an enamine tautomer. The Z configuration indicates that the substituents on the double bond are on the same side, which is significant for the molecule's interactions and properties. The crystal structure analysis of a related compound showed that it crystallized in a specific space group with defined lattice constants, and the bond distances for the C=C and C–N bonds were precisely measured . These details provide a basis for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups. The presence of a cyano group and an enamine suggests that they could participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions. The bifurcated hydrogen bond observed in one of the related compounds indicates that intramolecular and intermolecular hydrogen bonding could influence the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing of one related compound was influenced by N⋯π and O⋯π interactions, as well as hydrogen bonding, which could affect the melting point, solubility, and other physical properties . Spectrometric techniques such as IR, UV, and NMR were used for characterization, suggesting that similar methods could be employed to determine the physical and chemical properties of the compound . The computational study of another related compound provided theoretical data that matched well with the experimental findings, indicating that computational methods could also be used to predict the properties of the compound .

properties

IUPAC Name

(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c1-27-17-5-4-13(10-18(17)28-2)6-7-24-21(26)15(12-23)8-14-9-16(22)20(25)19(11-14)29-3/h4-5,8-11,25H,6-7H2,1-3H3,(H,24,26)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJDQGMCVKGPJY-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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